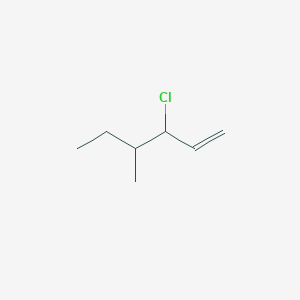
Ethyl 2-cyano-5-methylhexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-5-methylhexa-2,4-dienoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of hexa-2,4-dienoic acid, featuring a cyano group and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-5-methylhexa-2,4-dienoate typically involves the reaction of 2-cyano-3-methylbut-2-enal with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst. This reaction converts the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-5-methylhexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its cyano group is particularly useful in probing active sites of enzymes.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-5-methylhexa-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects. Pathways involved include enzyme inhibition, receptor binding, and metabolic activation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-5-methylhexa-2,4-dienoate can be compared with other similar compounds such as:
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: This compound features a similar cyano and ester functional group but with additional aromatic substituents, leading to different reactivity and applications.
Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Another analog with a nitrophenyl group, which may exhibit different biological activity and chemical properties.
Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate: This compound includes a hydroxy group, adding to its potential for hydrogen bonding and reactivity in biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
188897-65-6 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
ethyl 2-cyano-5-methylhexa-2,4-dienoate |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
JRSBKLWMQFRSMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC=C(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
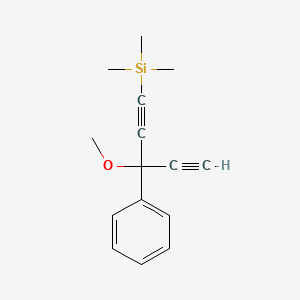
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)

![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
![3-(3-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15164995.png)
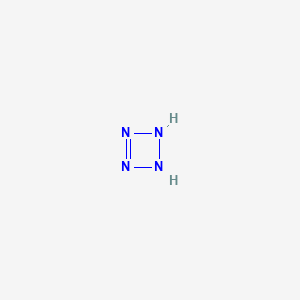
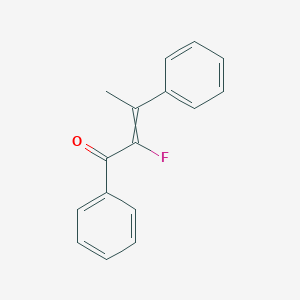
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)
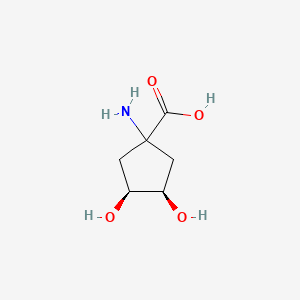

![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)
